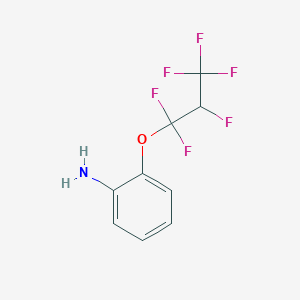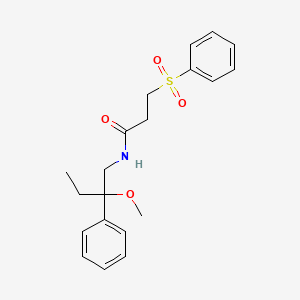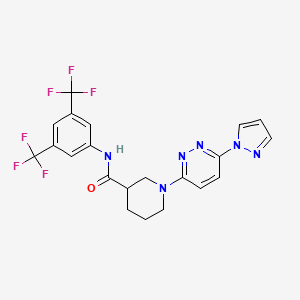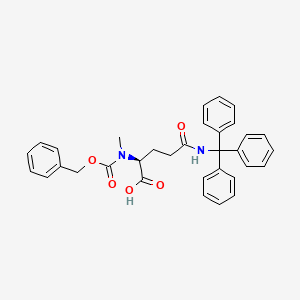
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, as described in the first paper, involves a one-pot reaction starting with potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. This process leads to the formation of the initial derivatives, which are then oxidized using copper(II) chloride to remove two hydrogen atoms and induce cyclization, resulting in N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. Subsequent coordination with copper(II) ions yields three different copper(II) complexes .
In the second paper, the synthesis of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl) pyridine-4-carboxamide compounds is reported. Although the specific synthetic steps are not detailed in the abstract, these compounds were successfully produced and later tested for their biological activities .
Molecular Structure Analysis
The molecular structures of the synthesized compounds and their copper(II) complexes were characterized using various spectroscopic methods, including IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction was employed to determine the crystal structures, providing detailed information on atom positions, bond lengths, bond angles, and dihedral angles. The copper(II) complexes were found to have a stable planar geometry around the central ion due to the coordination of two large monodentate ligands and two chloride anions .
Chemical Reactions Analysis
The abstracts do not provide explicit details on the chemical reactions other than the synthesis and oxidation processes. However, the oxidation step in the synthesis of the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives is a key reaction that leads to the formation of the final compounds with significant cytotoxic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not extensively discussed in the abstracts. However, the crystal structures obtained through X-ray diffraction suggest that the compounds have well-defined geometries, which could be indicative of their stability and reactivity. The copper(II) complexes, in particular, exhibit a planar geometry that is likely to influence their chemical properties and biological activity .
Biological Activity and Case Studies
The compounds synthesized in the first paper were evaluated for their cytotoxicity against five human cancer cell lines. The N-(pyridine-2-ylcarbamothioyl)benzamide derivatives showed no cytotoxic activity, while the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes exhibited significant cytotoxicity, particularly against MDA-MB-231 and LNCap cell lines. The copper(II) complexes demonstrated smaller IC50 values, indicating a higher potency .
The second paper reports on the antimicrobial and anti-inflammatory activities of the synthesized N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl) pyridine-4-carboxamide compounds. Some of these compounds showed broad-spectrum antimicrobial activity against various bacterial and fungal strains, and significant anti-inflammatory activity was observed for several compounds at specific concentrations .
Applications De Recherche Scientifique
Antimycobacterial Activity
Spirooxindolo-pyrrolidine, pyrrolizine, and pyrrolothiazole hybrid compounds show significant in vitro activity against Mycobacterium tuberculosis. A specific compound, identified as 6′-(3-nitrophenyl)-7′-nitro-3′,6′,7′,7a′-tetrahydro-1′H-spiro-[indoline-3,5′-pyrrolo-[1,2-c]thiazol]-2-one, displayed potency similar to first-line anti-TB drugs, outperforming pyrazinamide (Rajesh et al., 2011).
Combinatorial Synthesis for Biological Applications
A series of polycyclic heterocycles containing spirooxindole, pyridine/thiophene, and pyrrolidine/pyrrolizidine/pyrrolothiazole rings were synthesized through 1,3-dipolar cycloaddition, offering diverse products with excellent yields. This methodology provides biologically interesting compounds, hinting at their potential for therapeutic applications (Li et al., 2014).
Tautomerism and Divalent N(I) Character
N-(Pyridin-2-yl)thiazol-2-amine exhibits dynamic tautomerism and divalent N(I) character, contributing to its versatility as a chemical functional unit in therapeutically important species. This characteristic might influence the design of new drugs and chemical probes (Bhatia et al., 2013).
Insecticidal Activity
Novel heterocycles incorporating a thiadiazole moiety have been synthesized, displaying significant insecticidal activity against Spodoptera littoralis, a common agricultural pest. This research opens new avenues for developing safer, more effective insecticides (Fadda et al., 2017).
Antitumor Evaluation
Compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been synthesized and evaluated for their antitumor activities. These derivatives showed high inhibitory effects on various human cancer cell lines, highlighting their potential as leads for anticancer drug development (Shams et al., 2010).
Propriétés
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c21-15(17(6-1-2-7-17)14-4-3-10-22-14)19-13-5-9-20(12-13)16-18-8-11-23-16/h3-4,8,10-11,13H,1-2,5-7,9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQUIHRXKOGYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCN(C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2542031.png)

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2542034.png)

![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene](/img/structure/B2542036.png)
![4-[(4-Iodophenoxy)methyl]benzoic acid](/img/structure/B2542039.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)



![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542052.png)
![(Z)-2-cyano-N-[2-(3,4-difluorophenyl)-2-hydroxyethyl]-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2542053.png)
![N-[2-[[(1S)-5-Chloro-2,3-dihydro-1H-inden-1-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2542054.png)